molecular formula C15H17ClN2O2 B2789977 1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2196076-67-0

1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one

Cat. No.: B2789977
CAS No.: 2196076-67-0
M. Wt: 292.76
InChI Key: ORIHJEBQFVWQTC-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of diazepanes. This compound is characterized by the presence of a chlorobenzoyl group attached to a diazepane ring, which is further connected to a prop-2-en-1-one moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one typically involves the reaction of 4-chlorobenzoyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propargyl bromide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Bromobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one
  • 1-[4-(4-Methylbenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one
  • 1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one

Uniqueness

1-[4-(4-Chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one is unique due to the presence of the chlorobenzoyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the benzoyl group.

Properties

IUPAC Name

1-[4-(4-chlorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-2-14(19)17-8-3-9-18(11-10-17)15(20)12-4-6-13(16)7-5-12/h2,4-7H,1,3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIHJEBQFVWQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCN(CC1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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